molecular formula C9H9NOS2 B11770218 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole CAS No. 3779-12-2

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole

Katalognummer: B11770218
CAS-Nummer: 3779-12-2
Molekulargewicht: 211.3 g/mol
InChI-Schlüssel: JRZYATGCJSCBLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is an organic compound that belongs to the benzothiazole family. This compound features a benzene ring fused with a thiazole ring, which contains sulfur and nitrogen atoms. The methylsulfinyl group attached to the benzothiazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves the reaction of benzothiazole with methanesulfonic acid. This reaction typically requires controlled conditions to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and advanced reaction techniques, such as microwave irradiation, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic effects for neuropsychiatric and neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the methylsulfinyl group in 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

3779-12-2

Molekularformel

C9H9NOS2

Molekulargewicht

211.3 g/mol

IUPAC-Name

5-methyl-2-methylsulfinyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-6-3-4-8-7(5-6)10-9(12-8)13(2)11/h3-5H,1-2H3

InChI-Schlüssel

JRZYATGCJSCBLO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)SC(=N2)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.